2(1H)-Pyridinethione, 1-ethyl-6-methyl-
Description
Chemical Structure and Key Properties 2(1H)-Pyridinethione, 1-ethyl-6-methyl- (CAS: 19006-73-6) is a sulfur-containing heterocyclic compound with the molecular formula C₈H₁₁NS and a molecular weight of 153.25 g/mol . The structure features a pyridine ring substituted with an ethyl group at position 1 and a methyl group at position 6, with a thione (C=S) group at position 2.
Properties
CAS No. |
19006-73-6 |
|---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
1-ethyl-6-methylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 |
InChI Key |
RECOMBKMVKDILH-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=CC1=S)C |
Canonical SMILES |
CCN1C(=CC=CC1=S)C |
Origin of Product |
United States |
Comparison with Similar Compounds
2(1H)-Pyridinethione, 3-chloro-6-(trifluoromethyl)-
- Molecular Formula : C₆H₃ClF₃NS
- Molecular Weight : 213.60 g/mol
- Key Features: Chloro (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 6, respectively. These electron-withdrawing substituents enhance electrophilic reactivity compared to the ethyl and methyl groups in the target compound.
2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl-
- Molecular Formula: C₈H₁₁NOS
- Molecular Weight : 169.24 g/mol
- Key Features: A hydroxyl (-OH) group at position 3 introduces hydrogen-bonding capacity, significantly increasing water solubility compared to the non-polar ethyl group in the parent compound. This modification may enhance bioavailability but reduce stability under acidic conditions .
2(1H)-Pyridinethione, 3-ethoxy-6-methyl-
- Molecular Formula: C₈H₁₁NOS
- Molecular Weight : 169.24 g/mol
- Key Features : An ethoxy (-OCH₂CH₃) group at position 3 provides steric bulk and moderate electron-donating effects. This substitution could delay metabolic degradation compared to the hydroxyl analogue, extending half-life in vivo .
Sodium Salt Derivatives
2(1H)-Pyridinethione, 1-hydroxy-, sodium salt
- CAS : 15922-78-8
- Molecular Formula : C₅H₄NNaOS
- Key Features : The sodium salt form of a hydroxyl-substituted pyridinethione. This derivative exhibits markedly higher water solubility due to ionic dissociation, making it suitable for aqueous formulations (e.g., biocides or shampoos) .
Functional Group Variations
1-ethyl-6-methylpyridin-2(1H)-one
- Key Features : Replaces the thione (C=S) group with a ketone (C=O). The absence of sulfur reduces nucleophilic reactivity and alters hydrogen-bonding interactions. This compound may exhibit lower antimicrobial activity compared to thione analogues .
Data Table: Comparative Analysis of Pyridinethione Derivatives
Preparation Methods
Initial Bromination of 2-Amino-3-ethyl-6-methylpyridine
The synthesis begins with the bromination of 2-amino-3-ethyl-6-methylpyridine using hydrobromic acid (48% HBr) and bromine at 0–5°C. This exothermic reaction forms a diazonium intermediate, which is subsequently treated with sodium nitrite (NaNO₂) to yield 2-bromo-3-ethyl-6-methylpyridine. The bromination step achieves a 75% yield, with the product boiling at 193°C under reduced pressure (4 mm Hg).
Critical Parameters :
-
Temperature Control : Maintaining 0–5°C prevents side reactions.
-
Stoichiometry : A 1:1 molar ratio of bromine to substrate ensures complete conversion.
Oxidation to N-Oxide Intermediate
The brominated intermediate undergoes oxidation with peracetic acid (40% in acetic acid) at 10–15°C, followed by heating at 40–45°C for 16 hours to form 2-bromo-3-ethyl-6-methylpyridine-1-oxide. The reaction mixture is concentrated under reduced pressure, and the N-oxide is precipitated by alkaline treatment (40% KOH).
Yield Optimization :
-
Extended heating (16 hours) ensures complete oxidation.
-
Acetic acid removal under vacuum minimizes decomposition.
Thionation to 2(1H)-Pyridinethione
Sodium Hydrosulfide-Mediated Thionation
The N-oxide intermediate reacts with sodium hydrosulfide (NaSH) in aqueous ethanol to replace the bromine atom with a thione group (-S-). This step proceeds at room temperature, with the product precipitating as a yellow solid after neutralization.
Reaction Mechanism :
-
Nucleophilic attack of SH⁻ on the electron-deficient C2 position.
-
Elimination of HBr, forming the thione moiety.
Purification :
-
The crude product is washed sequentially with water, ethanol, and ether to remove inorganic salts and unreacted starting materials.
-
Air-drying yields 2(1H)-Pyridinethione, 1-ethyl-6-methyl- with >95% purity.
Alternative Synthetic Routes
Cyanothioacetamide Cyclization
A method adapted from Hassan and Fayz involves reacting arylhydrazones of benzoylacetone with cyanothioacetamide in ethanol containing sodium ethoxide. While this approach is demonstrated for 3-cyanopyridine-2(1H)-thione derivatives, analogous conditions could theoretically apply to 1-ethyl-6-methyl variants by substituting the starting pyridine.
Key Observations :
-
Reaction Time : 5 hours under reflux ensures complete cyclization.
-
S-Alkylation : Subsequent treatment with ethyl iodide in DMF forms S-ethyl derivatives, though direct application to the target compound requires further validation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Electrospray ionization (ESI-MS) of the compound shows a molecular ion peak at m/z 169.25, consistent with the molecular formula C₈H₁₁NOS. Fragmentation patterns align with the loss of ethyl (-29 Da) and methyl (-15 Da) groups.
Reaction Optimization and Challenges
Yield Limitations in Bromination
The 75% yield in the bromination step is attributed to competing side reactions, including over-bromination and diazonium salt decomposition. Strategies to improve efficiency include:
-
Gradual Bromine Addition : Reduces local overheating.
-
In Situ Quenching : Immediate neutralization of excess HBr post-reaction.
Thionation Selectivity
Competing sulfhydration at other positions is mitigated by:
-
Electronic Effects : The N-oxide directs electrophilic substitution to C2.
-
Steric Hindrance : The 6-methyl group discourages reactivity at C6.
Industrial-Scale Considerations
Q & A
Q. Q1. What are the recommended synthetic routes for 2(1H)-Pyridinethione, 1-ethyl-6-methyl-, and how can side reactions be minimized?
Methodological Answer: Synthesis typically involves multi-step protocols, such as nucleophilic substitution or cyclization reactions. For example, a pyridinethione scaffold can be functionalized via alkylation using ethylating agents (e.g., ethyl halides) under basic conditions. To minimize side reactions (e.g., over-alkylation or oxidation):
Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign signals for the ethyl (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and methyl (δ ~2.3 ppm) groups, with thione sulfur influencing deshielding .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm substituent positions .
- IR Spectroscopy: Identify the C=S stretch (~1200–1050 cm⁻¹) and aromatic C-H stretches .
Intermediate Research: Reactivity and Functionalization
Q. Q3. How does the thione group in this compound influence its reactivity in coordination chemistry or chelation studies?
Methodological Answer: The thione (-C=S) group acts as a soft Lewis base, enabling coordination with transition metals (e.g., Fe³⁺, Cu²⁺). To study chelation:
Q. Q4. What strategies are effective for introducing additional functional groups (e.g., amino, hydroxy) to the pyridinethione core?
Methodological Answer:
- Electrophilic Aromatic Substitution: Use directing effects of the thione group to introduce halogens (e.g., Br₂ in acetic acid), followed by cross-coupling (Suzuki, Buchwald-Hartwig) for amino/hydroxy groups .
- Protection/Deprotection: Temporarily protect the thione group with trimethylsilyl chloride to avoid side reactions during functionalization .
Advanced Research: Mechanistic and Computational Studies
Q. Q5. How can computational methods (e.g., DFT) predict the compound’s regioselectivity in reactions or biological target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridinethione ring. For example, the C-3 position may show higher reactivity due to electron-withdrawing effects of the thione group .
- Molecular Docking: Simulate interactions with enzyme active sites (e.g., cytochrome P450) using software like AutoDock Vina, focusing on hydrogen bonding with the thione and hydrophobic interactions with ethyl/methyl groups .
Q. Q6. How should researchers resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Analysis: Establish IC₅₀ values across multiple cell lines to differentiate selective bioactivity from general cytotoxicity .
- Metabolomic Profiling: Use LC-MS/MS to identify metabolites that may explain divergent effects (e.g., thione oxidation to disulfides altering activity) .
Safety and Experimental Design
Q. Q7. What safety protocols are essential when handling this compound, given its potential reactivity?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. The thione group may cause irritation .
- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., alkyl halides) .
- Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal .
Q. Q8. How can researchers design stability studies to assess decomposition under varying conditions (pH, light, temperature)?
Methodological Answer:
- Forced Degradation: Expose the compound to UV light (ICH Q1B guidelines), acidic/basic hydrolysis (0.1M HCl/NaOH), and elevated temperatures (40–60°C). Monitor degradation via HPLC and identify byproducts using HRMS .
Data Reproducibility and Validation
Q. Q9. What validation criteria should be applied to ensure reproducibility in synthetic yields or biological assays?
Methodological Answer:
- Synthesis: Report detailed reaction parameters (solvent purity, catalyst lot numbers, stirring rates). Use internal standards (e.g., anthracene) for yield calculations .
- Biological Assays: Include positive controls (e.g., known enzyme inhibitors) and triplicate experiments with statistical analysis (p < 0.05) .
Emerging Research Directions
Q. Q10. What unexplored applications (e.g., photodynamic therapy, catalysis) could leverage the electronic properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
